(-)-Lariciresinol
Overview
Description
(-)-Lariciresinol is a naturally occurring lignan, a type of phenolic compound found in various plants. It is known for its antioxidant properties and potential health benefits. This compound is part of the lignan family, which includes other notable compounds such as secoisolariciresinol and pinoresinol. This compound is found in high concentrations in flaxseeds, sesame seeds, and whole grains. It has garnered attention for its potential role in reducing the risk of certain diseases, including cardiovascular diseases and cancer.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (-)-Lariciresinol typically involves the reduction of pinoresinol. One common method includes the use of catalytic hydrogenation. The reaction conditions often involve the use of a palladium catalyst under hydrogen gas at elevated pressures and temperatures. The process can be summarized as follows:
Starting Material: Pinoresinol
Catalyst: Palladium on carbon
Reaction Conditions: Hydrogen gas, elevated pressure, and temperature
Industrial Production Methods: Industrial production of this compound can be achieved through biotechnological methods, including the use of microbial fermentation. Specific strains of bacteria or fungi are employed to convert precursor compounds into this compound. This method is advantageous due to its sustainability and lower environmental impact compared to traditional chemical synthesis.
Chemical Reactions Analysis
Types of Reactions: (-)-Lariciresinol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form secoisolariciresinol.
Reduction: As mentioned, it can be synthesized from pinoresinol through reduction.
Substitution: It can participate in substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Palladium on carbon with hydrogen gas.
Substitution: Various reagents depending on the desired substitution, such as halogens or alkyl groups.
Major Products:
Oxidation: Secoisolariciresinol
Reduction: this compound from pinoresinol
Substitution: Various substituted derivatives of this compound
Scientific Research Applications
(-)-Lariciresinol has a wide range of applications in scientific research:
Chemistry: It is studied for its antioxidant properties and potential as a natural preservative.
Biology: Research focuses on its role in plant defense mechanisms and its impact on human health.
Medicine: It is investigated for its potential in reducing the risk of cardiovascular diseases and cancer. Studies have shown that lignans, including this compound, can modulate hormone levels and exhibit anti-cancer properties.
Industry: It is used in the development of functional foods and nutraceuticals due to its health benefits.
Mechanism of Action
The mechanism of action of (-)-Lariciresinol involves its antioxidant properties. It scavenges free radicals, thereby reducing oxidative stress in cells. This action helps in protecting cells from damage and reducing inflammation. The compound also modulates hormone levels, particularly estrogen, which can influence the risk of hormone-related cancers. Molecular targets include various enzymes involved in oxidative stress and hormone metabolism pathways.
Comparison with Similar Compounds
- Secoisolariciresinol
- Pinoresinol
- Matairesinol
- Syringaresinol
Each of these compounds shares a similar lignan structure but differs in specific functional groups and biological activities.
Properties
IUPAC Name |
4-[[5-(4-hydroxy-3-methoxyphenyl)-4-(hydroxymethyl)oxolan-3-yl]methyl]-2-methoxyphenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O6/c1-24-18-8-12(3-5-16(18)22)7-14-11-26-20(15(14)10-21)13-4-6-17(23)19(9-13)25-2/h3-6,8-9,14-15,20-23H,7,10-11H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHXCIKYXNYCMHY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CC2COC(C2CO)C3=CC(=C(C=C3)O)OC)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501003294 | |
Record name | 4-{[5-(4-Hydroxy-3-methoxyphenyl)-4-(hydroxymethyl)oxolan-3-yl]methyl}-2-methoxyphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501003294 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
486-29-3, 83327-19-9 | |
Record name | Tetrahydro-2-(4-hydroxy-3-methoxyphenyl)-4-[(4-hydroxy-3-methoxyphenyl)methyl]-3-furanmethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=486-29-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-{[5-(4-Hydroxy-3-methoxyphenyl)-4-(hydroxymethyl)oxolan-3-yl]methyl}-2-methoxyphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501003294 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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